(1-Iodopentylidene)cyclopentane

Description

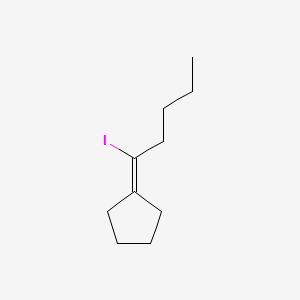

(1-Iodopentylidene)cyclopentane is an iodinated cyclopentane derivative featuring a pentylidene substituent (a five-carbon chain with a double bond) and an iodine atom. Such compounds are typically synthesized via halogenation or substitution reactions and serve as intermediates in organic synthesis, pharmaceuticals, or materials science. The iodine atom introduces unique reactivity due to its polarizability and role as a leaving group, while the cyclopentane ring contributes to steric and electronic properties .

Properties

CAS No. |

94012-69-8 |

|---|---|

Molecular Formula |

C10H17I |

Molecular Weight |

264.15 g/mol |

IUPAC Name |

1-iodopentylidenecyclopentane |

InChI |

InChI=1S/C10H17I/c1-2-3-8-10(11)9-6-4-5-7-9/h2-8H2,1H3 |

InChI Key |

AEHKBVXGFWLVAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C1CCCC1)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of (1-Iodopentylidene)cyclopentane typically involves the reaction of cyclopentane with an appropriate iodinating agent. One common method is the halogenation of cyclopentane using iodine in the presence of a catalyst. The reaction conditions often include:

Temperature: Moderate to high temperatures to facilitate the reaction.

Catalyst: A suitable catalyst such as a Lewis acid to promote the iodination process.

Solvent: An inert solvent like dichloromethane to dissolve the reactants and maintain the reaction medium.

Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

(1-Iodopentylidene)cyclopentane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted cyclopentane derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the iodine atom can yield cyclopentane derivatives with different functional groups.

Common reagents and conditions used in these reactions include:

Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major products formed from these reactions vary based on the specific reagents and conditions employed.

Scientific Research Applications

(1-Iodopentylidene)cyclopentane has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-Iodopentylidene)cyclopentane exerts its effects depends on its interactions with molecular targets. The iodine atom can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved may include:

Electrophilic Substitution: The iodine atom acts as an electrophile, facilitating substitution reactions.

Radical Mechanisms: The compound can undergo radical reactions, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Iodocyclopentene

- Structure : Cyclopentene ring with an iodine atom at position 1.

- Synthesis : Produced via iodine halogenation of cyclopentene using iodine and sodium bisulfite or N-iodosuccinimide under UV irradiation, yielding ~72% substitution efficiency .

- Reactivity : Iodine’s leaving-group ability facilitates nucleophilic substitution (e.g., Suzuki coupling). The double bond in cyclopentene enhances reactivity toward electrophilic addition compared to saturated cyclopentane derivatives.

- Applications : Used in cross-coupling reactions to construct complex organic frameworks .

1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane

- Structure : Bicyclo[1.1.1]pentane core with chloromethyl and iodine substituents.

- Comparison : The iodine atom enables distinct reactivity in halogen-bonding interactions, while the chloromethyl group offers sites for further functionalization. This contrasts with (1-Iodopentylidene)cyclopentane, where the pentylidene chain may increase lipophilicity and steric bulk .

Ethyl 2-(1-hydroxycyclopentyl)acetate

- Structure : Cyclopentane ring with hydroxyl and ester groups.

- Comparison : The hydroxyl group participates in hydrogen bonding, unlike the inert iodine in this compound. However, both compounds exhibit applications as synthetic intermediates, with iodine favoring substitution reactions and the ester group enabling hydrolysis .

1-Acetyl-1-cyclopentene

- Structure : Cyclopentene ring with an acetyl group.

- Comparison : The acetyl group enhances electrophilicity at the α-carbon, enabling condensation reactions. In contrast, iodine in this compound directs reactivity toward elimination or nucleophilic substitution .

Comparative Data Table

| Compound | Key Substituents | Synthesis Method | Reactivity Profile | Applications |

|---|---|---|---|---|

| This compound | Iodine, pentylidene chain | Likely halogenation or allylic iodination | Nucleophilic substitution, elimination | Pharmaceutical intermediates, materials science |

| 1-Iodocyclopentene | Iodine, cyclopentene ring | Iodination with NaHSO₃/NIS + UV | Cross-coupling, electrophilic addition | Organic synthesis |

| 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane | Iodine, chloromethyl | Multi-step halogenation | Halogen bonding, functionalization | Bioactive molecule synthesis |

| Ethyl 2-(1-hydroxycyclopentyl)acetate | Hydroxyl, ester | Esterification of cyclopentanol | Hydrolysis, hydrogen bonding | Flavor/fragrance industries |

Key Reactivity and Property Differences

- Iodine vs. Other Halogens : Iodine’s large atomic radius and low bond dissociation energy make it more reactive in substitution reactions compared to chlorine or bromine analogs. For example, 1-Iodocyclopentene undergoes faster Suzuki coupling than chlorinated counterparts .

- Ring Strain : Cyclopentane’s slight ring strain (compared to cyclohexane) may enhance reactivity in ring-opening reactions, especially under thermal or catalytic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.